(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with a unique structure It contains multiple functional groups, including a thiazolidinone ring, an indolone moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a 2,5-dimethoxybenzaldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.
Indolone Formation: The indolone moiety is synthesized by reacting an appropriate indole derivative with a heptyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the indolone derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the indolone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one lies in its heptyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C26H28N2O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(2,5-dimethoxyphenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N2O4S2/c1-4-5-6-7-10-15-27-19-12-9-8-11-18(19)22(24(27)29)23-25(30)28(26(33)34-23)20-16-17(31-2)13-14-21(20)32-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3/b23-22- |
InChI Key |
DRFFSSCCFDYDKQ-FCQUAONHSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O |
Origin of Product |
United States |
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